Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that yield products with significant pharmacological potential. For instance, ethyl pyrazolecarboxylates and their derivatives have been synthesized through reactions involving ethyl 3-[(dimethylamino)methylidene]pyruvate and various hydrazines, showcasing the regioselectivity and potential for creating structurally complex molecules (Hanzlowsky et al., 2003). Similarly, the synthesis of pyrazolo[3,4-c]pyridazine derivatives from ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate highlights the versatility of nucleophilic reagents in crafting novel compounds with a range of biological activities (Zabska et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds, as determined by single-crystal X-ray diffraction, reveals intricate details such as hydrogen bonding and π-π interactions that contribute to the compound's stability and reactivity. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate demonstrates how intramolecular hydrogen bonds and crystal packing can influence molecular conformation and properties (Xiao-lon, 2015).
Chemical Reactions and Properties
Chemical reactions involving ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and its analogs often lead to the formation of novel structures with unique properties. The reactivity with nucleophilic reagents, such as hydrazine, opens pathways to a range of derivatives with potential biological activity. The synthesis of pyrazolo[3,4-c]pyridazine derivatives illustrates the compound's capacity for undergoing nucleophilic substitution reactions, leading to molecules with diverse pharmacological profiles (Zabska et al., 1998).
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Derivatives
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and its related compounds have been explored for their potential in creating a variety of chemical derivatives. For example, Anusevičius et al. (2014) detailed the transformation of a related compound, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, into various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, demonstrating its versatility in producing a range of chemical structures (Anusevičius et al., 2014).
Antimicrobial Applications
Research has shown that derivatives of Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate have been tested for their antimicrobial properties. Desai et al. (2007) synthesized new quinazolines from a compound similar to ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and evaluated them for antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
Crystal and Molecular Structure Analysis
The study of the crystal and molecular structure of related compounds is another significant area of research. Achutha et al. (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and performed extensive structural analysis, including X-ray diffraction studies. This kind of research is crucial for understanding the physical and chemical properties of these compounds (Achutha et al., 2017).
Pharmacological Screening
Some derivatives have been screened for their potential pharmacological effects. For instance, Zabska et al. (1998) explored the effects of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate derivatives on the central nervous system (Zabska et al., 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O3/c1-2-23-13(22)12-10(14(16,17)18)7-11(21)20(19-12)9-5-3-4-8(15)6-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMJLLFEQHXVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.